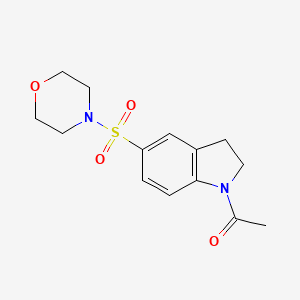

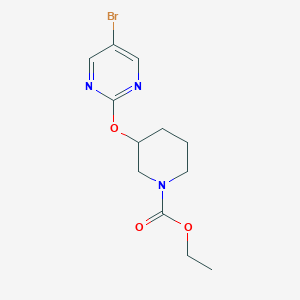

1-Acetyl-5-(morpholin-4-ylsulfonyl)indoline

カタログ番号:

B2422912

CAS番号:

698983-77-6

分子量:

310.37

InChIキー:

FWGQESFVKBMFFG-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

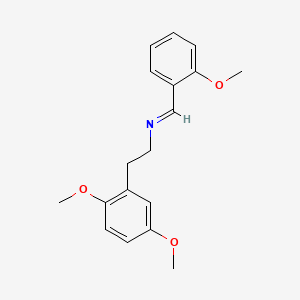

1-Acetyl-5-(morpholin-4-ylsulfonyl)indoline, commonly known as AMI, is a chemical compound with the molecular formula C14H18N2O4S and a molecular weight of 310.37 .

Synthesis Analysis

The synthesis of indoline derivatives, such as this compound, is a topic of interest in the field of organic chemistry . Indoline compounds can be synthesized from picolinamide (PA)-protected β-arylethylamine substrates via palladium-catalyzed intramolecular amination of ortho-C (sp2)-H bonds .Molecular Structure Analysis

The molecular structure of this compound consists of a morpholine ring sulfonated at the 4-position and attached to an indoline ring at the 5-position. The indoline ring is acetylated at the 1-position.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully available. The compound has a molecular weight of 310.37 . Other properties such as melting point, boiling point, density, and solubility are not available .科学的研究の応用

Analgesic Properties

- Local-Anesthetic Activity : Derivatives of indolines, including those related to 1-Acetyl-5-(morpholin-4-ylsulfonyl)indoline, have been studied for their local-anesthetic activities. Notably, certain N-substituted aminoacetyl-indolines displayed moderate to high activity in types of local anesthesia, such as infiltration and conduction anesthesia, though some variants showed little activity in terminal anesthesia (Komissarov et al., 1976).

Anticancer Properties

- Cytotoxic Effects in Cancer Cells : Research has been conducted on novel derivatives of indoline, including structures similar to this compound, for their cytotoxic effects on various cancer cells. These derivatives have shown potential in inducing cell death by apoptosis and inhibiting cell migration, suggesting their utility as anti-cancer agents (Doan et al., 2016).

Pharmacological Applications

- Cannabinoid Receptor Agonists : Conformationally restrained analogues of pravadoline, which include morpholine and indoline structures, have been synthesized and studied for their inhibitory activity against cannabinoid receptors. These compounds represent a new class of cannabinoid receptor agonists, demonstrating the potential pharmacological applications of such structures (D'ambra et al., 1992).

Antimicrobial Applications

- Antimicrobial Properties : Indoles, including compounds similar to this compound, have been utilized as pharmacologically active agents with notable antibacterial, antifungal, and antiviral properties. Recent advances in heterocyclic chemistry have highlighted the medicinal potentialities of such compounds, especially in the context of antimicrobial activity (Aouad, 2017).

Molecular and Electronic Structure Studies

- Structural Analysis : Studies have been conducted on the crystal, molecular, and electronic structures of molecules like 1-Acetyl-indoline and its derivatives. These analyses are crucial for understanding the chemical properties and potential applications of such compounds in various scientific fields (Moreno et al., 1998).

Synthesis and Optimization for Therapeutic Applications

- Drug Development : Research has focused on the synthesis and optimization of indoline derivatives for the treatment of specific diseases, such as cancers related to phosphatase and tensin homologue (PTEN) deficiency. This highlights the therapeutic potential of indoline derivatives, including those related to this compound, in targeted drug development (Certal et al., 2014).

Acetylcholinesterase Inhibition

- Acetylcholinesterase Inhibitors : Indole derivatives, structurally related to known acetylcholinesterase inhibitors like donepezil, have been synthesized and evaluated. These compounds, including those related to this compound, have shown potent inhibitory activity, suggesting their potential in treating diseases like Alzheimer's (Ismail et al., 2012).

Anticancer Mechanism Studies

- Molecular Docking and Cancer Cell Line Impact : Studies involving molecular docking and evaluation of anticancer effects on hepatic cancer cell lines have been conducted. This research sheds light on the potential mechanisms and effectiveness of indoline-based compounds, such as this compound, in cancer treatment and management (Eldeeb et al., 2022).

特性

IUPAC Name |

1-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4S/c1-11(17)16-5-4-12-10-13(2-3-14(12)16)21(18,19)15-6-8-20-9-7-15/h2-3,10H,4-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGQESFVKBMFFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

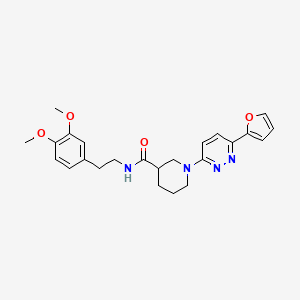

N-(3,4-dimethoxyphenethyl)-1-(6-(furan-2-yl)pyridazin-3...

Cat. No.: B2422829

CAS No.: 1105229-56-8

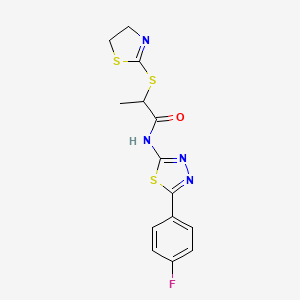

2-((4,5-dihydrothiazol-2-yl)thio)-N-(5-(4-fluorophenyl)...

Cat. No.: B2422832

CAS No.: 394234-60-7

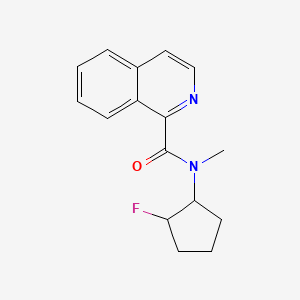

N-(2-fluorocyclopentyl)-N-methylisoquinoline-1-carboxam...

Cat. No.: B2422834

CAS No.: 2198987-82-3

Ethyl 3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carbox...

Cat. No.: B2422835

CAS No.: 2034276-19-0

![(2Z)-2-[(2-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2422838.png)

![2-(2-Methoxyphenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2422843.png)

![1-(Chloromethyl)-3-(2,3-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2422845.png)

![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2422852.png)